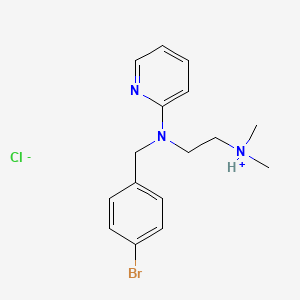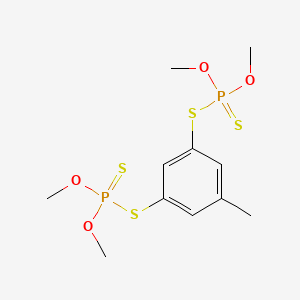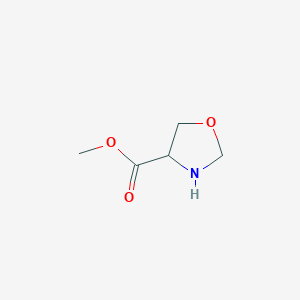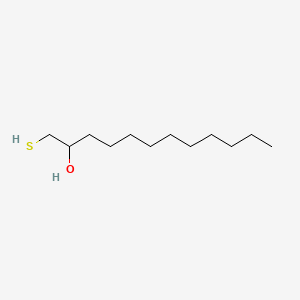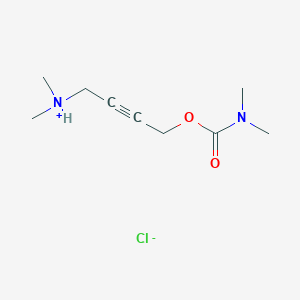
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical industries. This compound is known for its unique structure, which includes a dimethylamino group and a but-2-ynyl group, making it a versatile molecule in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride typically involves the reaction of dimethylamine with but-2-yne-1,4-diol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product yield. The process can be summarized as follows:
Reaction of Dimethylamine with But-2-yne-1,4-diol: This step involves the nucleophilic attack of dimethylamine on the but-2-yne-1,4-diol, leading to the formation of the carbamate ester.
Catalysis: Catalysts such as iron-chrome catalysts (e.g., TZC-3/1) are used to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The use of flow systems and solid catalysts can improve the yield and selectivity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Dimethylaminobutyric acid hydrochloride
- 4-Dimethylaminobut-2-yn-1-yl dimethylcarbamate
Uniqueness
4-Dimethylaminobut-2-ynyl dimethylcarbamate hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
3854-11-3 |
|---|---|
Formule moléculaire |
C9H17ClN2O2 |
Poids moléculaire |
220.69 g/mol |
Nom IUPAC |
4-(dimethylcarbamoyloxy)but-2-ynyl-dimethylazanium;chloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-10(2)7-5-6-8-13-9(12)11(3)4;/h7-8H2,1-4H3;1H |
Clé InChI |
UNGXJMIAUCQUTF-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CC#CCOC(=O)N(C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




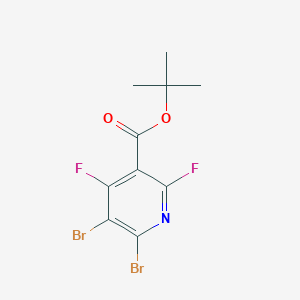
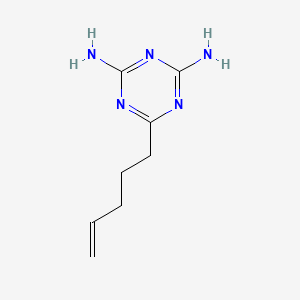
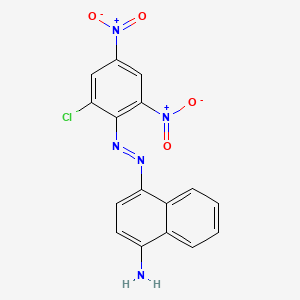

![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
